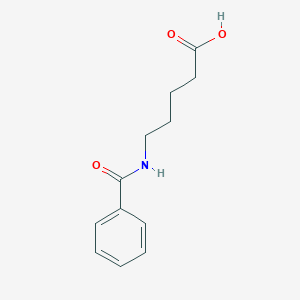

5-(Benzoylamino)pentanoic acid

説明

5-(Benzoylamino)pentanoic acid is a chemical compound that can be derived from benzoic acid. It is a part of various synthetic pathways and has potential applications in medicinal chemistry, particularly as an enzyme inhibitor or in the synthesis of pharmaceuticals. The compound is related to other benzoic acid derivatives and can be synthesized through different chemical reactions involving benzoic acid or its derivatives.

Synthesis Analysis

The synthesis of related benzoic acid derivatives has been explored in several studies. For instance, a series of benzoic acid derivatives was synthesized to test their ability to inhibit influenza neuraminidase, although 5-(Benzoylamino)pentanoic acid was not specifically mentioned . Another study involved the synthesis of benzyl 5-(diisopropoxyphosphoryl)pentanoate from 5-bromopentanoic acid, which was then hydrolyzed to produce 5-phosphonopentanoic acid, a compound structurally related to 5-(Benzoylamino)pentanoic acid . These studies demonstrate the synthetic routes that could potentially be adapted for the synthesis of 5-(Benzoylamino)pentanoic acid.

Molecular Structure Analysis

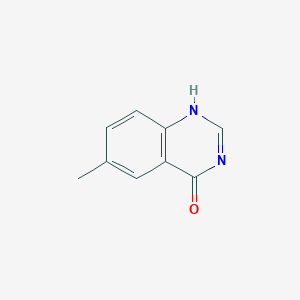

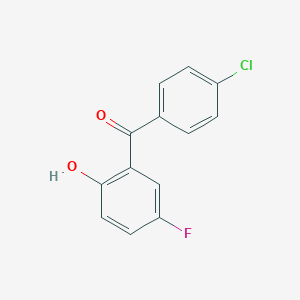

The molecular structure of 5-(Benzoylamino)pentanoic acid would consist of a benzoyl group attached to an amino group, which is further linked to a five-carbon chain terminating in a carboxylic acid. The structure is likely to be similar to the compounds studied in the provided papers, where the orientation of substituents and the overall molecular conformation play a crucial role in their biological activity .

Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives are diverse. Methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound related to 5-(Benzoylamino)pentanoic acid, was shown to react with various diketones to produce substituted pyranones . This indicates that 5-(Benzoylamino)pentanoic acid could also participate in similar reactions, potentially leading to the formation of various heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-(Benzoylamino)pentanoic acid are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of benzoic acid derivatives. These might include moderate solubility in organic solvents, the potential for hydrogen bonding due to the presence of an amino group, and acidity due to the carboxylic acid group. The exact properties would depend on the specific structure and substituents present in the molecule.

科学的研究の応用

Dermatological Applications

- Pentane-1,5-diol , a compound related to the diol family, has been studied for its efficacy and safety in dermatological applications. Its use in topical pharmaceutical products has been compared with other aliphatic diols like propane-1,2-diol. Pentane-1,5-diol demonstrates enhanced drug delivery potency, improved pharmaceutical and cosmetic properties, and a broad antimicrobial spectrum with low toxicity. These characteristics, coupled with its cost-effectiveness, make it an attractive substance for formulations in topical administration (Jeanette Jacobsson Sundberg & J. Faergemann, 2008).

Chemical Synthesis and Catalysis

- Recent advances in hydrogenation of furfural and its derivatives to pentanediol (1,2-PeD and 1,5-PeD) have been reviewed. These compounds are valuable chemicals with broad applications. The synthesis process from furfural, focusing on catalyst design, reaction mechanisms, and the influence of various catalyst factors, provides insights into green chemistry processes and the development of efficient catalyst systems for chemical synthesis (Jing Tan et al., 2021).

Nutraceutical and Food Additive Applications

- Chlorogenic Acid (5-O-caffeoylquinic acid) , while not the same, shares functional groups that might be of interest when considering the bioactivity of compounds like 5-(Benzoylamino)pentanoic acid. Chlorogenic acid exhibits antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It has also been studied for its role as a food additive, showing antimicrobial activity against a wide range of organisms and antioxidant activity, particularly against lipid oxidation. Such properties suggest potential for compounds with similar functionalities to be explored for nutraceutical and food preservation roles (Jesús Santana-Gálvez, L. Cisneros-Zevallos, & D. A. Jacobo-Velázquez, 2017).

Pharmacokinetic Studies

- Benzoic acid studies focusing on its use as a food and feed additive revealed that it might improve gut functions, such as digestion, absorption, and barrier functions. Research has shown that appropriate levels of benzoic acid can enhance gut functions through the regulation of enzyme activity, redox status, immunity, and microbiota, highlighting the importance of studying pharmacokinetics and metabolic pathways for compounds intended for ingestion (X. Mao et al., 2019).

Safety And Hazards

The compound has been associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

5-benzamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(15)8-4-5-9-13-12(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPZULVOGQPDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279844 | |

| Record name | 5-(Benzoylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzoylamino)pentanoic acid | |

CAS RN |

15647-47-9 | |

| Record name | 15647-47-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Benzoylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)

![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)